molecular formula C11H16FN B13294227 N-butyl-2-fluoro-6-methylaniline

N-butyl-2-fluoro-6-methylaniline

Cat. No.: B13294227
M. Wt: 181.25 g/mol
InChI Key: WQFQRFSQQJHLFJ-UHFFFAOYSA-N
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Description

N-butyl-2-fluoro-6-methylaniline is an aromatic amine derivative with a fluorine atom at the ortho-position (C2), a methyl group at the para-position (C6) on the benzene ring, and a butyl group attached to the nitrogen atom. While direct data on this compound are absent in the provided evidence, its structure can be inferred from related analogs. The molecular formula is likely C₁₁H₁₆FN, with an approximate molecular weight of 193.25 g/mol (calculated based on structural analogs). Fluorine’s electron-withdrawing nature may stabilize the molecule against oxidation or metabolic degradation, a common feature in fluorinated aromatic compounds .

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

N-butyl-2-fluoro-6-methylaniline

InChI

InChI=1S/C11H16FN/c1-3-4-8-13-11-9(2)6-5-7-10(11)12/h5-7,13H,3-4,8H2,1-2H3

InChI Key

WQFQRFSQQJHLFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC=C1F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-fluoro-6-methylaniline can be achieved through a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-fluoro-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-butyl-2-fluoro-6-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-2-fluoro-6-methylaniline involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis. The compound’s effects are mediated through its ability to form specific interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Research Implications and Limitations

While direct studies on this compound are lacking, inferences from analogs highlight its structural advantages:

  • Agrochemicals : The balance of lipophilicity (butyl) and stability (fluorine) aligns with trends in herbicide design .
  • Pharmaceuticals : Alkylation of the amine could reduce toxicity compared to primary anilines, as seen in prodrug strategies .

Limitations :

  • Experimental data (e.g., logP, pKa) for the target compound are unavailable in the provided evidence.

Biological Activity

N-butyl-2-fluoro-6-methylaniline is an aromatic amine that has garnered attention in the field of medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores its synthesis, biological interactions, and implications for pharmaceutical applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : It contains a butyl group, a fluorine atom, and a methyl group attached to a benzene ring.
  • Molecular Formula : C12_{12}H16_{16}F1_{1}N1_{1}

The presence of the fluorine atom enhances electronic properties, potentially influencing its reactivity and interactions with biological systems.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Electrophilic Substitution : The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution reactions.
  • Alkylation : The butyl group is introduced via nucleophilic substitution reactions.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to enhanced bioavailability of certain drugs when co-administered with this compound .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
This compoundMCF7 (breast cancer)25.72 ± 3.95
Related compoundU87 (glioblastoma)45.2 ± 13.0

These findings suggest that structural modifications can enhance the anticancer activity of similar compounds .

Antibacterial Activity

This compound has also shown promise in antibacterial applications. Studies indicate that it exhibits activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus8
Escherichia coli32

These results underscore the potential for developing new antibacterial agents based on this compound .

Case Studies

  • In Vivo Studies : A study involving tumor-bearing mice demonstrated that administration of this compound resulted in significant suppression of tumor growth, indicating its potential as an anticancer agent .
  • Metabolite Analysis : Research has shown that metabolites derived from this compound retain biological activity, further supporting its therapeutic potential .

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